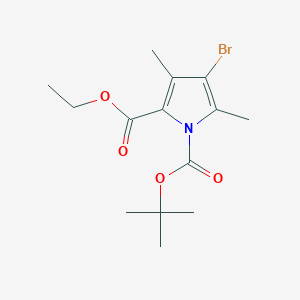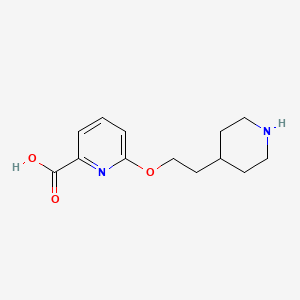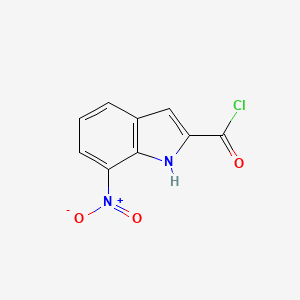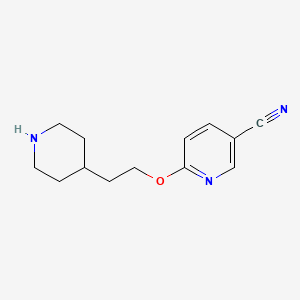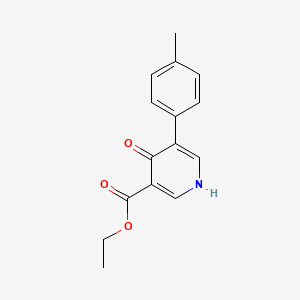
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. One notable route is the preparation of Ethyl 3-oxopent-4-enoate (Nazarov’s reagent) via base-induced β-elimination reaction. Nazarov’s reagent finds applications in various organic transformations, including Robinson annulation of cyclic β-diketones and cycloalkanones, as well as the formation of γ-pyrones through triflic anhydride-mediated electrophilic condensation reactions .
Wissenschaftliche Forschungsanwendungen
Brain-specific Delivery and Radioiodinated Compounds
Research on Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate and its derivatives has shown potential applications in the field of brain-specific drug delivery. A study by Tedjamulia et al. (1985) evaluated radioiodinated phenylamines attached to dihydropyridine carriers as a means for brain-specific delivery of radiopharmaceuticals. This research demonstrated that dihydropyridine-coupled radiopharmaceuticals could cross the blood-brain barrier, which may be useful for cerebral blood perfusion measurements (Tedjamulia, Srivastava, & Knapp, 1985).
Hypoglycemic Activity
Eistetter and Wolf (1982) synthesized a series of compounds, including derivatives of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, to study their effects on blood glucose concentration. Their findings highlighted remarkable blood glucose-lowering activities in fasted rats, suggesting potential applications in diabetes management (Eistetter & Wolf, 1982).
Anti-anoxic and Anti-lipid Peroxidation Activities
Research by Kuno et al. (1993) on novel 4-arylpyrimidine derivatives, synthesized from 4-aryl-1,4-dihydropyrimidines, indicated potential applications in neuroprotection. These compounds, including derivatives of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, exhibited anti-anoxic activity and anti-lipid peroxidation activity, suggesting their use in treatments for conditions like cerebral edema (Kuno, Sugiyama, Katsuta, Kamitani, & Takasugi, 1993).
Anticonvulsant Activities
The evaluation of bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides and 4-aryl-3-arylcarbo-nyl-1-ethyl-4-piperidinol hydrochlorides by Gul et al. (2007), which included derivatives of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, showed some compounds exhibited anticonvulsant activities. These findings indicate the potential of these compounds in developing new treatments for epilepsy (Gul, Caliş, Ozturk, Tutar, & Calikiran, 2007).
Eigenschaften
IUPAC Name |
ethyl 5-(4-methylphenyl)-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-16-8-12(14(13)17)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCWLNDIMWNSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







